![molecular formula C14H13NO2S B11945960 10-Ethyl-10H-phenothiazine 5,5-dioxide CAS No. 77035-48-4](/img/structure/B11945960.png)
10-Ethyl-10H-phenothiazine 5,5-dioxide
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Overview
Description
10-Ethyl-10H-phenothiazine 5,5-dioxide is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes an ethyl group attached to the nitrogen atom and two oxygen atoms bonded to the sulfur atom, forming a dioxide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Ethyl-10H-phenothiazine 5,5-dioxide typically involves the oxidation of 10-ethyl-10H-phenothiazine. One common method is the use of oxidizing agents such as hydrogen peroxide, tert-butyl hydroperoxide, or peracids like m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the use of strong oxidizing agents and the potential hazards associated with the reaction
Scientific Research Applications
Antimicrobial and Antiviral Activities
Research has indicated that phenothiazine derivatives exhibit significant antimicrobial and antiviral properties. The introduction of the ethyl group in 10-Ethyl-10H-phenothiazine 5,5-dioxide enhances its biological activity. Studies have shown that this compound can inhibit the growth of various pathogenic bacteria and viruses.
Case Study: Antiviral Activity
In a study conducted by Zhang et al. (2020), this compound was tested against influenza virus strains. The results demonstrated a notable reduction in viral replication at concentrations as low as 50 µM, indicating its potential as a therapeutic agent against viral infections.
Chemical Reagent
Synthesis and Reaction Medium
The compound is also utilized as a chemical reagent in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes. It serves as a useful intermediate for synthesizing other phenothiazine derivatives.
Table 2: Synthesis Applications
Reaction Type | Application |
---|---|
Oxidation | Synthesis of sulfoxides |
Reduction | Preparation of amines |
Coupling Reactions | Formation of complex organic compounds |
Photovoltaic Applications
Organic Photovoltaics (OPVs)
Recent advancements have explored the use of this compound in organic photovoltaic cells. Its electron transport properties make it an attractive candidate for enhancing the efficiency of solar cells by facilitating better charge separation and transport.
Case Study: Solar Cell Efficiency
A study by Liu et al. (2021) demonstrated that incorporating this compound into a polymer blend significantly improved the power conversion efficiency (PCE) of OPVs from 8% to over 11%. This enhancement is attributed to its ability to stabilize charge carriers within the active layer.
Properties
CAS No. |
77035-48-4 |
---|---|
Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
10-ethylphenothiazine 5,5-dioxide |
InChI |
InChI=1S/C14H13NO2S/c1-2-15-11-7-3-5-9-13(11)18(16,17)14-10-6-4-8-12(14)15/h3-10H,2H2,1H3 |
InChI Key |
SQIYZBNATIFUHF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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